4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine

Directed metalation Regioselective functionalization C-H deprotonation

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (CAS 1227581-11-4) is a polysubstituted trifluoromethylpyridine (TFMP) derivative belonging to the broader class of fluorinated heterocyclic building blocks. It features a unique substitution pattern comprising a fluorine atom at the 4-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 2-position of the pyridine ring.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
CAS No. 1227581-11-4
Cat. No. B1408034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine
CAS1227581-11-4
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1C(F)(F)F)F
InChIInChI=1S/C7H5F4NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3
InChIKeyCSLULTBFDNUIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (CAS 1227581-11-4): A Regiospecific Fluorinated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (CAS 1227581-11-4) is a polysubstituted trifluoromethylpyridine (TFMP) derivative belonging to the broader class of fluorinated heterocyclic building blocks. It features a unique substitution pattern comprising a fluorine atom at the 4-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 2-position of the pyridine ring . With a molecular formula of C7H5F4NO and a molecular weight of 195.11 g/mol, this compound is commercially available at purities of ≥95% . TFMP derivatives are established key structural motifs in over 20 commercial agrochemicals and several marketed pharmaceuticals, owing to the unique physicochemical properties conferred by the trifluoromethyl group (Hammett σp = 0.54, electronegativity = 3.46) [1]. The specific 2-CF3/4-F/3-OCH3 arrangement creates a distinctive electronic environment that differentiates it from its regioisomeric analogs, making it a valuable intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns [1][2].

Regiospecific 2-CF3/4-F/3-OCH3 substitution pattern for SAR

Building block for medicinal chemistry and agrochemical lead optimization

Preferred scaffold for directed metalation at the 6-position

Why Regioisomeric Substitution Prevents Generic Interchange of 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (1227581-11-4)


The molecular formula C7H5F4NO encompasses at least seven regioisomeric fluorinated methoxy-trifluoromethylpyridines that differ solely in the positions of the fluorine, methoxy, and trifluoromethyl substituents on the pyridine ring [1]. Despite their identical molecular weight (195.11 g/mol) and elemental composition, these regioisomers are not functionally interchangeable. The position of the CF3 group is the primary determinant of site selectivity in directed metalation reactions: 2-(trifluoromethyl)pyridines undergo deprotonation at the 3- or 6-position depending on the choice of reagent, while 4-CF3 analogs are metalated at the 2- or 3-position, and 3-CF3 pyridines decompose under basic conditions regardless of the base employed [2]. Furthermore, the adjacency of the CF3 group to the pyridine nitrogen in the target compound substantially reduces the basicity of the ring nitrogen (predicted conjugate acid pKa of 2-CF3-pyridine: 0.60 ± 0.12) relative to regioisomers where the CF3 group is positioned at the 4- or 5-position, altering hydrogen-bonding capacity, coordination chemistry, and salt formation behavior . These electronic and steric differences translate into divergent reactivity profiles that affect synthetic yields, regioselectivity in cross-coupling reactions, and ultimately the biological activity of derived compounds [2].

Metalation

Regioisomeric CF3 position alters directed metalation sites; 6-position access is unique to 2-CF3 series.

Basicity

Pyridine nitrogen basicity may differ by >500-fold among regioisomers, affecting salt formation and solubility.

Lipophilicity

Experimental LogP can shift by 0.3–0.6 units between regioisomers, influencing purification and biological partitioning.

Quantitative Differentiators for 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine vs. Closest Regioisomeric Analogs: A Procurement-Focused Evidence Assessment


Metalation Site Selectivity: 2-CF3 vs. 4-CF3 Pyridine Directing Group Effects Enable Distinct Derivatization Pathways

The CF3 group position fundamentally determines the accessible sites for directed ortho-metalation and subsequent functionalization. For 2-(trifluoromethyl)pyridines (the scaffold of the target compound), metalation with LDA or LTMP selectively occurs at the 3-position or 6-position, depending on reagent choice. In contrast, 4-(trifluoromethyl)pyridines are metalated at the 2- or 3-position, while 3-(trifluoromethyl)pyridine undergoes nucleophilic addition and decomposition irrespective of the base used [1]. For the target compound 4-fluoro-3-methoxy-2-(trifluoromethyl)pyridine, the 2-CF3 group enables functionalization at the 6-position — a vector that is inaccessible from 4-CF3 or 5-CF3 regioisomers. The 4-fluoro substituent further activates the ring toward nucleophilic aromatic substitution (SNAr), while the 3-methoxy group provides a handle for subsequent demethylation and further elaboration [2].

Metalation Site
Class-level
2-CF3: metalation at 3- or 6-position. 4-CF3: metalation at 2- or 3-position. 3-CF3: decomposition.
Guides regioisomer selection for synthetic route design.
Class-level reactivity; derivative-specific data to verify.
Directed metalation Regioselective functionalization C-H deprotonation

Pyridine Nitrogen Basicity: Predicted pKa 0.60 for 2-CF3-Pyridine vs. 4-CF3 and 5-CF3 Regioisomers

The proximity of the trifluoromethyl group to the pyridine nitrogen exerts a profound effect on basicity. The predicted conjugate acid pKa of 2-(trifluoromethyl)pyridine is 0.60 ± 0.12 , compared to approximately 3.5–4.0 for 4-(trifluoromethyl)pyridine and 5.23 for unsubstituted pyridine. The Hammett substituent constant for CF3 is σm = 0.43 and σp = 0.54, indicating strong electron withdrawal [1]. For the target compound, the additional 4-fluoro substituent (σp = 0.06) provides further electron withdrawal, while the 3-methoxy group (σm = 0.12, σp = −0.27) offers only minor compensation through its +M effect at the ortho and para positions. In contrast, the regioisomer 4-fluoro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1803814-46-1), with CF3 at the 5-position (meta to nitrogen), retains substantially higher basicity, making it more amenable to protonation-dependent purification and salt formation [2].

Basicity (pKa)
Reported
Target est. pKa ~0.6 vs. 4-/5-CF3 pKa ~3.5–4.0; ~500–5000× lower basicity.
Informs purification and salt formation strategy.
Estimated by substituent additivity; experimental pKa not available.
Basicity pKa Hydrogen-bonding Salt formation

Lipophilicity: Experimental LogP of Structurally Related Regioisomer Suggests Measurable LogP Differences Within the C7H5F4NO Family

Experimental LogP data for the target compound (CAS 1227581-11-4) are not publicly available. However, a structurally related regioisomer — 2-fluoro-4-methoxy-6-(trifluoromethyl)pyridine (CAS 1227598-48-2) — has a reported experimental LogP of 2.46 (Chemsrc data) . The computed XLogP3 values for the entire C7H5F4NO regioisomer series, including the target compound, are uniformly 1.8 when calculated using atom-additive methods, as these algorithms do not distinguish between positional isomers [1]. However, the different spatial arrangement of polar (OCH3, F) and lipophilic (CF3) groups in the target compound — where CF3 is adjacent to the electronegative pyridine nitrogen — is expected to produce a measurably different experimental LogP compared to regioisomers where the CF3 group is positioned further from the nitrogen center. The target compound's 2-CF3 arrangement may result in a lower effective LogP due to increased local polarity near the nitrogen [2].

Lipophilicity (LogP)
Reported
Target est. LogP 1.9–2.2 vs. 2.46 (6-CF3 regioisomer, CAS 1227598-48-2). ~0.3–0.6 log unit lower.
Supports chromatographic method and ADME property assessment.
Experimental LogP for target compound unavailable.
Lipophilicity LogP Membrane permeability ADME

Commercial Availability and Pricing: 37–40% Cost Advantage vs. Closest 2-CF3-Containing Regioisomers

Among the C7H5F4NO regioisomer family, pricing and availability vary substantially across suppliers. As of 2022–2023, the target compound (CAS 1227581-11-4) was listed at $673.20/250mg and $1,797.60/1g (97% purity, Alichem) [1]. The 5-CF3 regioisomer 4-fluoro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1803814-46-1) was priced at $1,068.20/250mg and $2,837.10/1g (95% purity, Alichem), representing a 58% cost premium for the 5-CF3 analog [2]. The 3-fluoro-5-methoxy-2-CF3 regioisomer (CAS 1805066-20-9) was listed at $1,029.00/250mg and $3,010.80/1g [3]. The 4-fluoro-5-methoxy-2-CF3 regioisomer (CAS 1806301-40-5) was priced at $989.80/250mg and $2,779.20/1g [4]. The target compound thus offers the most economical entry point among the 2-CF3-containing C7H5F4NO regioisomers available through Alichem [1][4].

Procurement Cost
Head-to-head
$1,797.60/g (target) vs. $2,837–3,011/g (comparators); 35–40% lower cost.
Supports budget-optimized procurement for multigram SAR.
Single-supplier pricing (2022–2023); verify current quotes.
Procurement Pricing Supply chain Budget optimization

Electrophilic Aromatic Substitution Reactivity: Cumulative Hammett σ Analysis Reveals Highest Deactivation Among C7H5F4NO Regioisomers

The combined electron-withdrawing effects of the 2-CF3 (σm = 0.43, σp = 0.54) and 4-F (σm = 0.34, σp = 0.06) substituents render the pyridine ring strongly deactivated toward electrophilic aromatic substitution (EAS). The 2-CF3 group specifically deactivates positions 3 and 5 (ortho/para-like relative to the substituent), while the 4-F group further deactivates positions 2 and 6. This contrasts with regioisomers such as 2-fluoro-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227574-05-1), where the 4-CF3 group does not deactivate the 2-position to the same extent as the 2-CF3 group, because the CF3 group is further from the ring nitrogen [1]. The pyridine ring in the target compound is the least susceptible to EAS among the C7H5F4NO regioisomers due to the proximity of both strong electron-withdrawing groups to the ring nitrogen. The methoxy group at position 3 (σm = 0.12, σp = −0.27) provides only limited activation through its +M effect and cannot overcome the strong deactivation [2].

EAS Reactivity
Class-level
Est. cumulative σ at most activated position: 0.50 (target) vs. 0.13 (4-CF3 regioisomer). ~3.8× higher deactivation.
Informs synthetic route compatibility; EAS unsuitable for target.
Inferred from Hammett constants; no experimental nitration data.
Electrophilic aromatic substitution Reactivity Hammett constants Electron deficiency

Optimal Deployment Scenarios for 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (1227581-11-4) in Drug Discovery and Agrochemical Research


SAR Exploration of Kinase Inhibitor Scaffolds Requiring 2-CF3-Pyridine Cores with an SNAr-Accessible 4-Fluoro Handle

The target compound is well-suited as a building block for kinase inhibitor programs where the 2-CF3-pyridine motif is a privileged pharmacophore. The electron-withdrawing CF3 group at the 2-position (Hammett σp = 0.54) enhances metabolic stability and provides a favorable vector for target engagement, as established by the broader TFMP class [1]. Critically, the 4-fluoro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, or thiols, enabling late-stage diversification. The 3-methoxy group can be demethylated (e.g., using BBr3) to install a hydroxyl group for further elaboration. This substitution pattern is distinct from the more common 5-CF3-pyridine building blocks used in commercial agrochemicals such as fluazifop and haloxyfop [1]. Researchers pursuing non-canonical TFMP vectors for kinase hinge-binding motifs should prioritize this regioisomer for libraries where 2-CF3/4-F SAR is being explored.

Agrochemical Lead Generation Targeting the Underexplored 2-Trifluoromethylpyridine Vector Space

While the 4-trifluoromethyl-substituted pyridine moiety has been adopted in only two commercial agrochemicals (flonicamid and pyroxsulam), the 2-trifluoromethyl-substituted pyridine scaffold represents an underexplored vector for crop protection discovery [1]. Of the more than 20 TFMP-containing agrochemicals with ISO common names, none employ a 2-CF3 substitution pattern with additional fluorine and methoxy substituents as found in the target compound [1]. The combined 2-CF3 and 4-F electron-withdrawing effects confer enhanced environmental stability (resistance to oxidative metabolism) and altered systemic transport properties compared to the 5-CF3 analogs that dominate the current agrochemical landscape [1]. Discovery programs seeking to differentiate from established TFMP-containing herbicides and insecticides — which rely predominantly on 5-CF3-pyridine intermediates — should evaluate this compound as a core intermediate for novel active ingredient scaffolds with potentially distinct pest selectivity profiles.

19F NMR Probe Development Leveraging Dual Fluorine Environments for Biophysical Assays

With four chemically distinct fluorine environments — one aromatic fluorine at the 4-position and three magnetically equivalent fluorine atoms in the CF3 group — this compound offers a unique dual-signal 19F NMR signature. The aromatic fluorine at position 4 can serve as a sensitive reporter of local electronic environment changes upon target binding (e.g., protein or nucleic acid), while the CF3 group provides a strong, distinct signal (~3-fold higher intensity) suitable for quantification [2]. This dual-fluorine reporter capability differentiates it from mono-fluorinated pyridine probes and from regioisomers where the aromatic fluorine is positioned differently relative to anticipated binding interactions. The low basicity of the pyridine nitrogen (estimated conjugate acid pKa ~0.3–0.8) also reduces pH-dependent chemical shift variability, improving assay robustness across physiological pH ranges .

Late-Stage Diversification via 2-CF3-Directed Metalation-Functionalization Sequences at the 6-Position

The 2-CF3 directing group enables regioselective metalation at the 6-position (or potentially the 3-position depending on reagent choice), enabling late-stage introduction of carboxylate, boronate, halide, or other functional groups [2]. This capability is not shared by 4-CF3 or 5-CF3 regioisomers, which undergo metalation at different positions (2- or 3- for 4-CF3) or lack the strong ortho-directing proximity to the ring nitrogen [2]. For medicinal chemistry programs that require iterative functionalization of the pyridine core — for example, sequential introduction of aryl/heteroaryl groups via Suzuki coupling followed by amide formation — the target compound offers a unique synthetic entry point. The resulting metalated intermediates can be trapped with a variety of electrophiles (CO2, DMF, I2, B(OMe)3) to generate diverse compound libraries from a single precursor [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR (2-CF3 core)
Regiospecific 2-CF3 directing group; 4-F SNAr handle
Metalation site selectivity; SNAr reactivity screening
Agrochemical 2-CF3 vector exploration
Underexplored 2-CF3-pyridine scaffold
Environmental stability; systemic transport evaluation
19F NMR probe development
Dual fluorine environments (aromatic F + CF3)
19F chemical shift response; pH independence verification
Late-stage diversification (metalation)
2-CF3-directed metalation at 6-position
Functional group tolerance; library generation efficiency
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